molecular formula C21H19N3O2S B2503261 (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-methoxyphenyl)amino)acrylonitrile CAS No. 476675-74-8

(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-methoxyphenyl)amino)acrylonitrile

Cat. No. B2503261
CAS RN: 476675-74-8
M. Wt: 377.46
InChI Key: NIKGNQMKBVGWKJ-DTQAZKPQSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the acrylonitrile group, and the aromatic rings with ethoxy and methoxy substituents. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-withdrawing nitrile group and the electron-donating ethoxy and methoxy groups. The thiazole ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitrile, ethoxy, and methoxy groups could increase its solubility in polar solvents.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • (Frolov et al., 2005) explored the reduction of similar acrylonitriles, resulting in various prop-1-ene derivatives, and confirmed their structures through X-ray diffraction analysis.

Optoelectronic Applications

  • (Anandan et al., 2018) synthesized and characterized thiophene dyes with acrylonitrile components for use in photonic or optoelectronic devices, demonstrating their potential in protecting human eyes and optical sensors.

Biological Activity

  • (Youssef et al., 2006) investigated benzothiazole derivatives, including acrylonitriles, for antibacterial and antifungal activities.

Polymer Synthesis

  • (Mohamed, 2014) detailed the synthesis of various thiazolopyridine-carboxylate derivatives, which could have implications in polymer chemistry.

Tubulin Inhibitors

  • (Carta et al., 2011) identified acrylonitriles as potent tubulin inhibitors, suggesting their use in cancer therapy.

Fluorescent Properties

  • (Eltyshev et al., 2021) synthesized fluorescent thiazoles with acrylonitrile cores, useful in bioimaging and as sensors.

Anticancer Properties

  • (Matiichuk et al., 2022) explored the anticancer activity of certain acrylonitrile derivatives, showing potential in cancer treatment.

Corrosion Inhibition

  • (Verma et al., 2016) evaluated the use of acrylonitriles as corrosion inhibitors, indicating their industrial applications.

Chemosensors

  • (Hranjec et al., 2012) synthesized benzimidazoles and quinolines, including acrylonitriles, to detect different cations, highlighting their use as chemical sensors.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many thiazole derivatives have been found to have biological activity, including antiviral and anticancer effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling it.

Future Directions

Future research could explore the potential biological activities of this compound, given the known activities of many thiazole derivatives . Additionally, studies could investigate its physical and chemical properties in more detail.

properties

IUPAC Name

(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-3-26-17-10-8-15(9-11-17)19-14-27-21(24-19)16(12-22)13-23-18-6-4-5-7-20(18)25-2/h4-11,13-14,23H,3H2,1-2H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKGNQMKBVGWKJ-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-methoxyphenyl)amino)acrylonitrile

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